N-Acetyl-D-[2-13C]mannosamine
CAS No.:
Cat. No.: VC0206158
Molecular Formula: C₇¹³CH₁₅NO₆
Molecular Weight: 222.2
* For research use only. Not for human or veterinary use.
![N-Acetyl-D-[2-13C]mannosamine -](/images/no_structure.jpg)
Specification
Molecular Formula | C₇¹³CH₁₅NO₆ |
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Molecular Weight | 222.2 |
Introduction
Chemical Structure and Properties
N-Acetyl-D-[2-13C]mannosamine is a stable isotope-labeled derivative of N-acetyl-D-mannosamine, with the carbon at position 2 replaced by the heavier carbon-13 isotope. This structural modification maintains identical chemical reactivity to the unlabeled compound while providing a detectable marker for analytical studies.
Basic Properties
The compound features a hexosamine structure with an N-acetyl group at the C2 position, which contains the 13C label. It exists primarily in the pyranose ring form in solution.
Table 1: Physical and Chemical Properties of N-Acetyl-D-[2-13C]mannosamine
Property | Value |
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Molecular Formula | 13CC7H15NO6 |
Molecular Weight | 222.20 g/mol |
CAS Registry Number | 3615-17-6 (unlabeled compound) |
Synonyms | 2-acetamido-2-deoxy-D-[2-13C]mannose |
Physical State | Powder |
Solubility | Water, DMSO, chloroform, dichloromethane |
Storage Conditions | 2-8°C, protected from air and light |
Purity (Commercial) | ≥98% |
The presence of the 13C isotope at position 2 results in a slight increase in molecular weight compared to the unlabeled compound (221.21 g/mol for unlabeled vs. 222.20 g/mol for labeled) .
Structural Characteristics
The compound maintains the same stereochemical configuration as N-acetyl-D-mannosamine, with the distinguishing feature being the axial orientation of the acetamido group at C2, which contains the 13C isotope. This configuration differentiates it from its epimer, N-acetyl-D-glucosamine, which has an equatorial acetamido group .
Supplier | Catalog Number | Unit Size | Price (USD) |
---|---|---|---|
Omicron Biochemicals | MAN-016 | 0.10 g | $2,900 |
Omicron Biochemicals | MAN-016 | 0.25 g | $5,790 |
Coompo | C203762 | 1 mg | $225.00 |
Coompo | C203762 | 10 mg | $1,800.00 |
The compound is typically supplied as a high-purity powder suitable for research applications .
Synthesis Methods
While the search results don't detail specific synthesis routes for the 13C-labeled compound, several approaches can be adapted from methods used for unlabeled N-acetyl-D-mannosamine:
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Base-catalyzed epimerization of N-acetyl-D-[2-13C]glucosamine, which converts the C2 configuration from equatorial to axial .
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Starting with appropriately labeled precursors that already incorporate the 13C isotope at the C2 position.
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Enzymatic conversion using epimerase enzymes that can specifically modify the C2 position .
The primary challenge in synthesizing N-Acetyl-D-[2-13C]mannosamine lies in obtaining the starting materials with the appropriate isotopic label and ensuring the stereochemical purity of the final product .
Spectroscopic Properties
The 13C isotope at position 2 confers unique spectroscopic properties that make this compound particularly valuable for analytical studies.
NMR Spectroscopy
In 13C NMR spectroscopy, the labeled C2 carbon provides a significantly enhanced signal compared to natural abundance carbons, allowing for:
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Sensitive detection in complex biological samples
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Tracking of metabolic transformations
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Structural analysis of derivative compounds
Studies on related 13C-labeled carbohydrates indicate that the C2 position in enol forms can generate signals at approximately 143 ppm, while the corresponding carbon in keto forms appears at different chemical shifts .
Mass Spectrometry
The presence of the 13C isotope creates a distinctive mass shift of +1 Da compared to the unlabeled compound, enabling:
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Quantitative analysis in metabolic studies
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Differentiation from unlabeled compounds in complex mixtures
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Tracking of metabolic incorporation into downstream products
Biological Significance and Applications
N-Acetyl-D-[2-13C]mannosamine serves as a crucial tool for investigating biological pathways and processes involving carbohydrate metabolism.
Role in Sialic Acid Biosynthesis
N-acetyl-D-mannosamine is the first committed precursor in the biosynthesis of sialic acids, particularly N-acetylneuraminic acid (Neu5Ac). The 13C-labeled version allows researchers to track this critical pathway with precision .
The biosynthetic pathway proceeds as follows:
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UDP-GlcNAc is converted to ManNAc by UDP-GlcNAc 2-epimerase
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ManNAc is phosphorylated by ManNAc kinase
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ManNAc-6-phosphate condenses with phosphoenolpyruvate to form Neu5Ac-9-phosphate
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Dephosphorylation yields Neu5Ac
Using N-Acetyl-D-[2-13C]mannosamine, researchers can follow the 13C label through these steps, providing insights into enzyme kinetics, flux control, and regulatory mechanisms .
Applications in Metabolic Research
The compound finds extensive use in metabolic research, particularly in:
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Pathway Elucidation: Tracing the metabolic fate of ManNAc through various biochemical transformations .
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Flux Analysis: Quantifying the rates of sialic acid biosynthesis and turnover in different tissues and under various physiological conditions.
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Disease Studies: Investigating disorders of sialic acid metabolism, such as GNE myopathy, which involves defects in the ManNAc pathway .
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Bacterial Metabolism: Studying how bacteria like Escherichia coli utilize and process ManNAc through specific transporters and enzymatic pathways .
Structural Biology Applications
N-Acetyl-D-[2-13C]mannosamine serves as a valuable tool in structural biology studies:
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Enzyme Mechanism Studies: The 13C label allows researchers to investigate the stereochemical course of enzymatic reactions involving ManNAc, particularly epimerizations and condensations.
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Protein-Carbohydrate Interactions: Labeled ManNAc can be used to study how proteins recognize and bind to specific carbohydrate structures.
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Conformational Analysis: NMR studies with 13C-labeled compounds provide insights into the three-dimensional structure and conformational preferences of carbohydrates in solution.
Research Applications in Sialic Acid Studies
Preparation of Labeled Sialic Acids
One of the most significant applications of N-Acetyl-D-[2-13C]mannosamine is the synthesis of 13C-labeled sialic acids, particularly N-acetylneuraminic acid. When the 13C label is incorporated at the C2 position of ManNAc, it is retained in the final sialic acid structure, allowing for specific tracking of these important terminal sugars on glycoproteins and glycolipids .
Table 3: Spectroscopic Properties of Sialic Acid Derivatives from N-Acetyl-D-[2-13C]mannosamine
Derivative Form | 13C NMR Signal (ppm) | Key Characteristics |
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Keto form | ~198 | Present at ~0.7% at pH 2 |
Enol form | ~143 (C2), ~120 (C3) | Detected in [2-13C] and [3-13C] isotopomers |
Pyranose form | Varies by position | Predominant form in solution |
Keto hydrate | Varies by pH | Forms by hydration of the keto group |
These spectroscopic properties enable detailed studies of sialic acid tautomerism and reactivity in biological systems .
Comparative Analysis with Related Compounds
Isotopically Labeled Variants
N-Acetyl-D-[2-13C]mannosamine is one of several isotopically labeled variants available for research purposes.
Table 4: Comparison of Isotopically Labeled N-acetylmannosamine Derivatives
Compound | Position of Label | Applications | Catalog Number |
---|---|---|---|
N-acetyl-D-[1-13C]mannosamine | C1 (anomeric carbon) | Glycosidic linkage studies | MAN-001 |
N-acetyl-D-[2-13C]mannosamine | C2 | Sialic acid biosynthesis | MAN-016 |
N-acetyl-D-[UL-13C6]mannosamine | All ring carbons | Comprehensive metabolic tracing | MAN-017 |
N-acetyl-D-[15N]mannosamine | Nitrogen | Nitrogen metabolism studies | MAN-002 |
N-[Me-2H3]acetyl-D-mannosamine | Methyl hydrogens | Acetyl group metabolism | MAN-060 |
Each labeled variant provides unique insights into different aspects of carbohydrate metabolism and structure .
Comparison with N-Acetyl-D-[2-13C]glucosamine
N-Acetyl-D-[2-13C]mannosamine differs from its epimer, N-Acetyl-D-[2-13C]glucosamine, primarily in the stereochemistry at the C2 position. This structural difference has significant implications for biological activity and metabolic fate:
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N-Acetyl-D-[2-13C]mannosamine is specifically involved in sialic acid biosynthesis.
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N-Acetyl-D-[2-13C]glucosamine participates in different metabolic pathways, including glycoprotein synthesis and bacterial cell wall formation.
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The stereochemistry at C2 affects recognition by specific enzymes, transporters, and receptors.
Despite these differences, both compounds share similar spectroscopic properties due to the presence of the 13C label at the C2 position.
Future Research Directions
Emerging Applications
Several promising research directions for N-Acetyl-D-[2-13C]mannosamine include:
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Metabolomics: Integration into comprehensive metabolomic approaches to study carbohydrate metabolism in health and disease.
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Therapeutic Development: Investigation of therapeutic applications for ManNAc derivatives in disorders of sialic acid metabolism.
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Glycoengineering: Use in cell culture systems to enhance sialylation of recombinant proteins for improved therapeutic properties.
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Bacterial Metabolism Studies: Further exploration of bacterial pathways that utilize ManNAc, potentially identifying new antimicrobial targets.
Technological Developments
Advances in analytical technologies continue to enhance the utility of 13C-labeled compounds like N-Acetyl-D-[2-13C]mannosamine:
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High-Resolution NMR: Development of more sensitive NMR techniques for detecting low-abundance metabolites.
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Mass Spectrometry Innovations: Improvements in MS techniques for more precise quantification and structural characterization.
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Real-Time Imaging: Integration with imaging technologies to visualize carbohydrate metabolism in living systems.
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